molecular formula C11H21NO3 B13061607 Tert-butyl 3-ethylmorpholine-4-carboxylate

Tert-butyl 3-ethylmorpholine-4-carboxylate

Cat. No.: B13061607
M. Wt: 215.29 g/mol
InChI Key: GVBUMWQQDKDTPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-ethylmorpholine-4-carboxylate is a morpholine derivative featuring a tert-butyl carboxylate group at the 4-position and an ethyl substituent at the 3-position of the morpholine ring. Morpholine, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, serves as a versatile scaffold in medicinal and synthetic chemistry. The tert-butyl group acts as a protective moiety, enhancing solubility in organic solvents and stability under various reaction conditions. The ethyl substituent introduces steric bulk without significant reactivity, making this compound a stable intermediate in organic synthesis, particularly in pharmaceutical development .

Properties

IUPAC Name

tert-butyl 3-ethylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-9-8-14-7-6-12(9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBUMWQQDKDTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 3-ethylmorpholine-4-carboxylate involves a series of organic synthesis steps. The process typically includes the selection of raw materials and base-catalyzed reactions . One common method involves the reaction of 3-ethylmorpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade raw materials and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-ethylmorpholine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 3-ethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic substitution, oxidation, and reduction reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The structural analogs of tert-butyl 3-ethylmorpholine-4-carboxylate differ primarily in their substituents, which critically influence their properties and applications. Below is a comparative analysis:

Table 1: Key Properties of this compound and Analogues
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Characteristics
This compound 3-ethyl C11H21NO3 215.29 High stability; inert ethyl group ideal for non-reactive intermediates
tert-butyl 3-ethynyl-3-formylmorpholine-4-carboxylate 3-ethynyl, 3-formyl C12H17NO4 239.27 Reactive sites (alkyne, aldehyde) enable click chemistry; lower thermal stability
tert-butyl (3R)-3-ethenylmorpholine-4-carboxylate 3-ethenyl (vinyl) C11H19NO3 213.27 Unsaturated bond allows polymerization or Michael additions; sensitive to oxidation
tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate 3-hydroxymethyl, 4-(4-methoxyphenyl) C17H25NO4 307.40 Increased polarity enhances solubility; chiral centers aid asymmetric synthesis

Stereochemical Considerations

  • The (3R)-ethenyl derivative () demonstrates the importance of stereochemistry in asymmetric catalysis, achieving enantioselective outcomes. The target compound’s ethyl group, lacking stereogenic centers, simplifies synthesis but limits chiral applications .
  • Enantiomeric purity (e.g., 92% ee in ) highlights the role of substituents in dictating stereochemical outcomes during synthesis .

Biological Activity

Tert-butyl 3-ethylmorpholine-4-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a morpholine ring, which is a six-membered heterocyclic compound containing one nitrogen atom. The tert-butyl group and the ethyl group at the 3-position significantly influence its solubility and biological interactions. The carboxylate group at the 4-position enhances its reactivity, making it a candidate for various biological applications.

Property Details
Molecular FormulaC₁₁H₁₅N₁O₂
Molar Mass197.25 g/mol
Functional GroupsMorpholine, Carboxylate
ChiralityExists in (S) and (R) forms

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily due to its interaction with various biological targets. These activities include:

  • Antimicrobial Activity : Studies have shown that derivatives of morpholine compounds can exhibit antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli . The specific interaction mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, compounds structurally related to this compound have been evaluated against breast cancer cell lines such as MCF-7 and MDA-MB-231, showing varying degrees of cytotoxicity .
  • Enzyme Inhibition : There is evidence that morpholine derivatives can act as inhibitors for specific enzymes involved in disease processes. For example, certain analogs have demonstrated inhibitory activity against enzymes linked to inflammation and cancer progression .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various morpholine derivatives, including this compound. The results indicated moderate activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 125 to 250 µg/mL depending on the specific bacterium tested .
  • Anticancer Activity : In a comparative study involving several morpholine derivatives, this compound was assessed for its cytotoxic effects on breast cancer cells. The compound exhibited IC50 values that were promising compared to established chemotherapeutic agents, suggesting potential for further development .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Interaction with Cellular Targets : The morpholine ring may facilitate interactions with cellular membranes or specific receptors involved in signaling pathways.
  • Inhibition of Enzymatic Activity : The carboxylate group can participate in hydrogen bonding or ionic interactions with active sites on enzymes, potentially leading to inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.